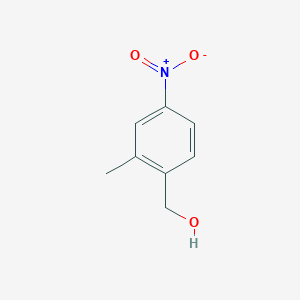
(2-Methyl-4-nitrophenyl)methanol
Übersicht
Beschreibung
(2-Methyl-4-nitrophenyl)methanol, also known as 2-MNP, is a chemical compound that has been studied for its various applications in scientific research. It is a colorless, volatile liquid that is soluble in water and organic solvents. 2-MNP is a derivative of 4-nitrophenol, and its properties are similar to those of 4-nitrophenol, but with the added advantage of being more stable and easier to handle. This compound has been widely used in various scientific research applications, particularly in the fields of organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
- Field: Environmental Science
- Summary: This compound is used as a target compound in the study on measurement of methylnitrophenol concentrations and stable isotope ratios in the atmospheric particulate matter .
- Method: High performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method is used for the determination .
- Results: The data obtained from these studies can provide valuable insights into the composition and sources of atmospheric particulate matter .
- Field: Analytical Chemistry
- Summary: It serves as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method .
- Method: The compound is added to the sample and the resulting mixture is analyzed using HPLC/ESI-MS/MS .
- Results: The presence of the compound allows for more accurate quantification of the monoaromatic nitro compounds in the sample .
Atmospheric Particulate Matter Studies
High Performance Liquid Chromatography
Synthesis of 2-bromo-4-nitro-6-methylphenol
- Field: Environmental Science
- Summary: This compound is reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .
- Method: The exact method would depend on the specific experimental setup .
- Results: The data obtained from these studies can provide valuable insights into the composition and effects of diesel exhaust particles .
- Field: Nanotechnology
- Summary: This compound’s reduction is catalyzed by porous carbon-encapsulated gold nanoparticles .
- Method: The exact method would depend on the specific synthetic route chosen by the chemist .
- Results: The successful synthesis of porous carbon-encapsulated gold nanoparticles .
- Field: Pharmaceutical Sciences
- Summary: It’s used in the synthesis and applications of m-Aryloxy Phenols, which are important in various industries, including plastics, adhesives, and coatings .
- Method: The compound is added to the sample and the resulting mixture is analyzed .
- Results: The presence of the compound allows for more accurate quantification of the m-Aryloxy Phenols in the sample .
Diesel Exhaust Particles Studies
Synthesis of Porous Carbon-Encapsulated Gold Nanoparticles
Pharmaceutical Formulations
Eigenschaften
IUPAC Name |
(2-methyl-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSWIWNWHAUARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612649 | |
| Record name | (2-Methyl-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-nitrophenyl)methanol | |
CAS RN |
22162-15-8 | |
| Record name | (2-Methyl-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)
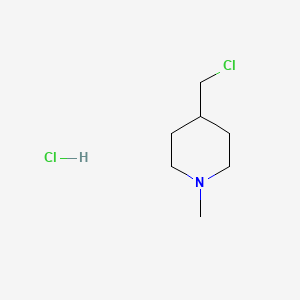
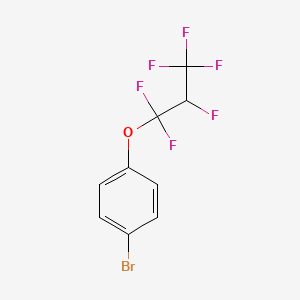
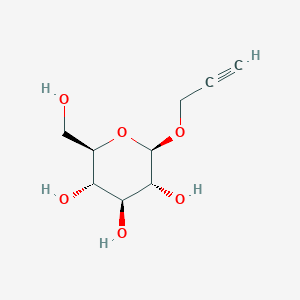
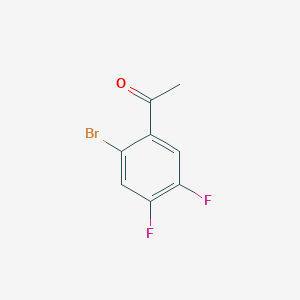
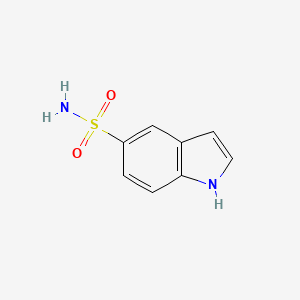


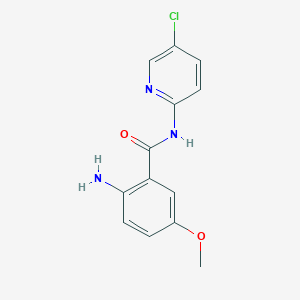


![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)

